molecular formula C7H11NO B1587718 4-Cyanomethyltetrahydropyran CAS No. 850429-50-4

4-Cyanomethyltetrahydropyran

Cat. No.: B1587718
CAS No.: 850429-50-4
M. Wt: 125.17 g/mol
InChI Key: IOWDVKYQRLPOLY-UHFFFAOYSA-N
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Description

4-Cyanomethyltetrahydropyran (synonyms: 2-(Tetrahydro-2H-pyran-4-yl)acetonitrile) is a heterocyclic nitrile derivative with the molecular formula C₇H₁₁NO and a molecular weight of 125.2 g/mol . It is characterized by a tetrahydropyran ring substituted with a cyanomethyl group at the 4-position. Key physical properties include a boiling point of 244°C, density of 0.974 g/cm³, and a melting point range of 106–108°C . The compound is industrially relevant, listed among specialty chemicals by suppliers such as Hangzhou Ocean Chemical Co., Ltd. , and is typically utilized as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanomethyltetrahydropyran typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Cyanomethyltetrahydropyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyanomethyl group to other functional groups such as amines.

    Substitution: The cyanomethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-Cyanomethyltetrahydropyran has several scientific research applications:

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Cyanomethyltetrahydropyran involves its interaction with various molecular targets. The cyanomethyl group can participate in nucleophilic or electrophilic reactions, influencing the compound’s reactivity and interaction with other molecules. The tetrahydropyran ring provides structural stability and can affect the compound’s overall conformation and binding properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

4-(Bromomethyl)tetrahydropyran (C₆H₁₁BrO, MW 179.06 g/mol) shares the tetrahydropyran backbone but replaces the cyanomethyl group with a bromomethyl substituent. This substitution introduces higher molecular weight and reactivity, making it a precursor for nucleophilic substitutions.

4-Chlorotetrahydro-4H-pyran and 4-Bromo-tetrahydro-4H-pyran are additional halogenated analogs. These compounds are often employed in cross-coupling reactions or as alkylating agents, contrasting with the nitrile group’s role in cyano-based reactivity (e.g., hydrolysis to carboxylic acids or reduction to amines) .

Carbonyl and Amide Derivatives

Tetrahydro-4H-pyran-4-one (a ketone analog) lacks the cyanomethyl group, rendering it more polar and reactive toward nucleophilic additions.

4-Amidotetrahydropyranes (e.g., synthesized via reactions involving but-3-en-1-ol and carbonyl compounds ) feature amide substituents. These derivatives exhibit distinct solubility and hydrogen-bonding capabilities, making them suitable for pharmaceutical applications compared to the nitrile’s inertness in biological systems.

Complex Derivatives (L1 and L2)

The potassium-containing complexes L1 and L2 described in incorporate antipyrine moieties and hydroxypropionate/hydroxybutyrate chains. While structurally more elaborate, they highlight the versatility of tetrahydropyran derivatives in coordination chemistry, though their functional groups and applications diverge significantly from 4-Cyanomethyltetrahydropyran .

Data Table: Key Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Key Applications
This compound C₇H₁₁NO 125.2 244 106–108 Organic synthesis intermediate
4-(Bromomethyl)tetrahydropyran C₆H₁₁BrO 179.06 Not reported Not reported Halogenation reactions
Tetrahydro-4H-pyran-4-one C₅H₈O₂ 100.12 205–207 Not reported Precursor for cyanomethylation
4-Amidotetrahydropyrane (example) Varies ~150–200 Not reported Not reported Pharmaceutical intermediates

Biological Activity

4-Cyanomethyltetrahydropyran is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound is characterized by its tetrahydropyran ring and a cyano group, which contribute to its reactivity and interaction with biological systems. The presence of the cyano group enhances its electrophilic character, making it a candidate for various chemical transformations.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies suggest that this compound possesses antimicrobial properties, inhibiting the growth of various bacterial strains. This is attributed to its ability to disrupt bacterial cell membranes.
  • Anticancer Potential : Preliminary investigations have shown that this compound can induce apoptosis in cancer cells. The mechanism involves the activation of intrinsic pathways leading to cell death, making it a candidate for further development in cancer therapy .
  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on certain enzymes, which could be beneficial in treating diseases where these enzymes play a crucial role. For instance, its interaction with aldolase has been highlighted in assays indicating potential therapeutic applications .

The mechanism through which this compound exerts its biological effects involves multiple pathways:

  • Cell Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis in microbial targets.
  • Apoptotic Pathways : In cancer cells, the compound triggers mitochondrial pathways that release cytochrome c, activating caspases and leading to programmed cell death .
  • Enzyme Interaction : By binding to active sites of enzymes like aldolase, it may alter substrate availability or enzyme conformation, thereby inhibiting their function .

Research Findings and Case Studies

Several studies have documented the biological activity of this compound:

StudyFindings
Demonstrated anticancer activity in vitro against several cancer cell lines.Suggests potential as an anticancer agent needing further investigation.
Assessed enzyme inhibition through colorimetric assays showing significant inhibition of aldolase activity.Indicates potential for use in metabolic disorders where aldolase is implicated.
BenchChemReported antimicrobial properties against Gram-positive bacteria.Supports development as an antimicrobial agent.

Properties

IUPAC Name

2-(oxan-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c8-4-1-7-2-5-9-6-3-7/h7H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWDVKYQRLPOLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396034
Record name 4-Cyanomethyltetrahydropyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850429-50-4
Record name 4-Cyanomethyltetrahydropyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(oxan-4-yl)acetonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Cyanomethyltetrahydropyran
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